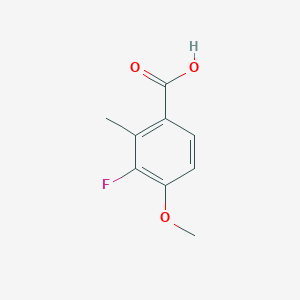

3-Fluoro-4-methoxy-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

3-Fluoro-4-methoxy-2-methylbenzoic acid is a chemical compound with the CAS Number: 1093989-12-8 . It has a molecular weight of 184.17 and is a solid in physical form .

Synthesis Analysis

The synthesis of this compound involves key fluoro building blocks through a process known as Fries rearrangement .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) .Chemical Reactions Analysis

This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .作用機序

Target of Action

3-Fluoro-4-methoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative . It is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease

Mode of Action

The fluoride substituent in this compound enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety .

Biochemical Pathways

It is known that the compound can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for the Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications .

Result of Action

It is known that the compound is used as an intermediate in the preparation of apis for the treatment of alzheimer’s disease , suggesting that it may have neuroprotective effects.

Action Environment

It is known that the compound is a white powder with a melting point of 211-213°c , suggesting that it may be stable under a wide range of environmental conditions.

実験室実験の利点と制限

The advantages of using 3-Fluoro-4-methoxy-2-methylbenzoic acid in laboratory experiments include its low toxicity, its low cost, and its ability to be synthesized by a variety of methods. In addition, this compound has a wide range of applications in scientific research, making it an ideal tool for a variety of research purposes. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it has been shown to inhibit the activity of a wide range of enzymes and proteins.

将来の方向性

The potential future directions for research involving 3-Fluoro-4-methoxy-2-methylbenzoic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. In addition, further research into its synthesis and its potential uses in industrial processes could provide new and improved methods for producing this compound. Finally, further research into its potential as a drug target could provide new and improved therapeutic strategies for treating a variety of diseases.

合成法

3-Fluoro-4-methoxy-2-methylbenzoic acid can be synthesized by a variety of methods, including the Friedel-Crafts reaction, the Hofmann rearrangement, and the alkylation of para-toluic acid. The Friedel-Crafts reaction involves the reaction of a halogenated aromatic compound with an alkyl halide in the presence of an acid catalyst. The Hofmann rearrangement involves the reaction of a primary amide with a base to form an amine and an isocyanate, which can then be hydrolyzed to form the desired product. The alkylation of para-toluic acid involves the reaction of a para-toluic acid with an alkyl halide in the presence of a base catalyst.

科学的研究の応用

3-Fluoro-4-methoxy-2-methylbenzoic acid has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in the synthesis of polymers, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, this compound has been used as a substrate in enzymatic reactions and as an inhibitor of enzymes.

Safety and Hazards

生化学分析

Biochemical Properties

The fluoride substituent in 3-Fluoro-4-methoxy-2-methylbenzoic acid enables nucleophilic aromatic substitution . Most of the reactivity of this compound is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Cellular Effects

Its derivatives have been used in the synthesis of oxadiazoles for antimicrobial applications .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for Friedel-Craft acylation reaction .

特性

IUPAC Name |

3-fluoro-4-methoxy-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEQAMVREWXFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)